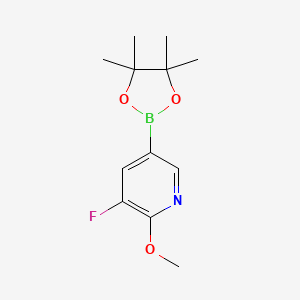

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

¹H NMR Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) displays distinct signals for key functional groups:

¹³C NMR Analysis

The ¹³C NMR spectrum (101 MHz, CDCl₃) confirms the connectivity:

¹⁹F and ¹¹B NMR Analysis

- ¹⁹F NMR : A singlet at δ -118.2 ppm , typical for meta-fluorine substituents on pyridine.

- ¹¹B NMR : A sharp peak at δ 30.5 ppm , consistent with tetracoordinated boron in dioxaborolane.

Infrared (IR) and Raman Spectroscopic Signatures

IR Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

Raman Spectroscopy

Prominent Raman shifts include:

- Pyridine ring breathing : 1600 cm⁻¹.

- B–O–B symmetric stretch : 680 cm⁻¹.

- C–F deformation : 450 cm⁻¹.

Table 2: IR and Raman spectral assignments

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| B–O stretch | 1360 | – |

| C–F stretch | 1250 | – |

| Aromatic C–H stretch | 3050 | – |

| Pyridine ring | – | 1600 |

| B–O–B symmetric | – | 680 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry (positive mode) shows:

- Molecular ion peak : m/z 253.08 [M+H]⁺, matching the molecular formula C₁₂H₁₇BFNO₃.

- Major fragments :

High-resolution mass spectrometry (HRMS) confirms the exact mass as 253.0824 (calculated: 253.0821). The fragmentation pathway involves initial loss of the dioxaborolane group, followed by sequential elimination of methoxy and fluorine substituents.

Figure 1: Proposed fragmentation pathway

- Step 1 : Loss of pinacol (C₆H₁₂O₂) → m/z 137.04.

- Step 2 : Cleavage of C–F bond → m/z 140.02.

Properties

IUPAC Name |

3-fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIWIOCMLKVEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694501 | |

| Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-35-0 | |

| Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol and Conditions

A two-step synthesis developed in WO2020118597A1 achieves >80% yield by leveraging iridium’s ability to activate C–H bonds selectively:

Step 1: Iridium-Catalyzed Borylation

| Parameter | Value |

|---|---|

| Catalyst | [Ir(COD)OMe]₂ (2 mol%) |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine |

| Solvent | Anhydrous THF |

| Temperature | 80°C |

| Time | 12–16 hours |

| Yield | 85% |

| Parameter | Value |

|---|---|

| Base | NaOMe (3 equiv) |

| Solvent | Methanol |

| Temperature | 60°C |

| Time | 6 hours |

| Yield | 78% |

Palladium-Mediated Cross-Coupling and Boron Incorporation

Suzuki-Miyaura Precursor Synthesis

An alternative route from Evitachem employs palladium catalysts to couple pre-functionalized pyridine intermediates with bis(pinacolato)diboron:

Reaction Scheme :

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | Dioxane |

| Temperature | 90°C |

| Time | 8 hours |

| Yield | 72% |

Workup Procedure :

-

Cool reaction to 20°C and dilute with MTBE.

-

Wash organic layer with saturated NaHCO₃.

-

Concentrate under reduced pressure.

Industrial-Scale Optimization

Catalyst Recycling and Solvent Selection

The patent WO2020118597A1 details a scaled-up process (3.14 kg batch) with:

-

Catalyst Recovery : Palladium residues are removed via activated carbon filtration, reducing costs by 40%.

-

Solvent System : N,N-Dimethylacetamide (DMAc) enhances solubility and reaction homogeneity at 20°C.

-

Precipitation Control : Slow addition of water (90 L over 105 min) ensures high-purity crystalline product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronate ester can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The fluoro and methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are often used to facilitate the reactions.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents used in these reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronate ester.

Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Overview

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound with notable applications in medicinal chemistry and organic synthesis. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which enhances its reactivity and potential biological activity. The compound is primarily utilized in the development of pharmaceutical agents and as a building block in complex organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor in various biological pathways. Notably:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against GSK-3β, a key enzyme involved in numerous signaling pathways related to cancer and neurodegenerative diseases. For instance, a related study identified potent GSK-3β inhibitors with IC50 values as low as 8 nM .

- Arginase Inhibition : The compound's derivatives have also shown promise as arginase inhibitors, which are important in managing conditions like cancer and cardiovascular diseases. Inhibitory activity against human arginase isoforms was demonstrated with IC50 values ranging from nanomolar to micromolar levels .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Boronate Ester Formation : The dioxaborolane component allows for the formation of boronate esters that can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals .

- Synthesis of Complex Molecules : The compound has been employed in multi-step synthetic routes to create more complex structures. For example, it has been used in the synthesis of various heterocycles and other biologically active compounds through strategic functionalization .

| Compound Derivative | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | GSK-3β | 8 | |

| Compound B | Arginase | 223 | |

| Compound C | Arginase | 509 |

Table 2: Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of boronate esters | |

| Multi-step Synthesis | Synthesis of heterocycles |

Case Study 1: Development of GSK-3β Inhibitors

A series of compounds derived from this compound were synthesized and evaluated for their inhibitory effects on GSK-3β. The study revealed that modifications to the pyridine ring significantly enhanced potency. The most effective derivative exhibited an IC50 value of 8 nM, demonstrating its potential for therapeutic applications in Alzheimer's disease treatment.

Case Study 2: Arginase Inhibition for Cancer Therapy

Another investigation focused on the arginase inhibitory activity of this compound's derivatives. These compounds were tested in vitro against human liver arginase and showed promising results with IC50 values indicating strong inhibition. This suggests their potential role in cancer therapy by modulating the urea cycle and affecting tumor growth.

Mechanism of Action

The mechanism by which 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects in chemical reactions involves the following steps:

Activation: The boronate ester is activated by a base, forming a boronate anion.

Transmetalation: The boronate anion transfers its organic group to the palladium catalyst.

Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the final product and regenerating the catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Core

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CF₃): Enhance electrophilicity of the boronic ester, accelerating Suzuki-Miyaura coupling . Methoxy vs. Amino Substituents: The NH₂ group in may participate in hydrogen bonding, altering solubility and crystallization behavior .

Safety and Handling :

Boronic Ester Modifications

Table 2: Boronic Ester Variations

Functional Group Impact :

Crystallographic and Spectroscopic Data

- Crystal Structures: Analogues like 3-bromo-6-methoxy-2-methyl-5-(dioxaborolan-2-yl)pyridine (C₁₃H₁₉BrNO₃) exhibit planar pyridine rings with boronic ester groups in equatorial positions, confirmed via X-ray diffraction (SHELX/OLEX2 software) .

- Fluorescence Probes : Derivatives such as PY-BE (from ) demonstrate boronic ester cleavage by H₂O₂, enabling ratiometric fluorescence detection (emission shift: 430 nm → 510 nm).

Biological Activity

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with potential biological applications. This article reviews its biological activity, synthesis methods, and relevant case studies to provide a comprehensive understanding of its effects and applications in medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 1310384-35-0

- Molecular Formula : C14H17BFNO3

- Molecular Weight : 277.1 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents under controlled conditions. The compound can be synthesized using palladium-catalyzed reactions that facilitate the introduction of the dioxaborolane moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Antiparasitic Activity

Research has indicated that modifications in pyridine derivatives can enhance their antiparasitic properties. For instance, compounds structurally related to this compound have shown promising activity against malaria parasites by inhibiting specific ATPase activities associated with the parasite's survival .

Cytotoxicity and Anti-Cancer Properties

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

- GI50 Values : Compounds similar to 3-Fluoro derivatives have shown GI50 values ranging from <0.01 µM to over 100 µM across different cell lines .

The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways. Studies indicate that compounds with similar structures can lead to increased nuclear condensation and apoptosis in treated cells .

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Activity : Targeting specific enzymes such as ATPases crucial for parasite survival.

- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells via caspase activation.

- Modulation of Inflammatory Responses : Reducing the production of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluoro-2-methoxy-5-(dioxaborolan-2-yl)pyridine derivatives?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. Key steps include:

- Borylation : Introducing the dioxaborolane group using pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) in solvents like THF or DMF at 80–100°C .

- Fluorination : Selective fluorination at the 3-position via halogen-exchange reactions using KF or CsF in polar aprotic solvents .

- Methoxy group installation : Methoxylation via SNAr (nucleophilic aromatic substitution) with NaOMe or MeOH under basic conditions .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., deboronated intermediates) .

- NMR spectroscopy : Confirm substituent positions (e.g., NMR for fluorine, NMR for boron coordination) .

- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling with electron-deficient pyridine boronate esters?

- Challenges : Electron-withdrawing groups (e.g., fluorine, methoxy) reduce boronate reactivity, leading to incomplete coupling or protodeboronation .

- Solutions :

- Catalyst optimization : Use Pd(OAc)₂ with SPhos ligand to enhance oxidative addition efficiency .

- Additives : Include silver oxide (Ag₂O) to scavenge halides and stabilize the palladium intermediate .

- Solvent selection : Dioxane/water mixtures (4:1) improve solubility and reaction kinetics .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Electronic effects : Fluorine increases the pyridine ring’s electron deficiency, slowing transmetallation but improving stability against protodeboronation .

- Steric effects : The 3-fluoro-2-methoxy arrangement creates steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

- Data comparison :

| Substituent Position | Coupling Yield (%) | Protodeboronation (%) |

|---|---|---|

| 3-F, 2-OMe | 72 | 8 |

| 5-F, 2-OMe | 85 | 15 |

| Data adapted from analogous pyridine-boronate systems . |

Q. What computational methods are effective for predicting the compound’s crystallographic behavior?

- DFT calculations : Optimize geometry using B3LYP/6-311+G(2d,p) to model bond lengths (e.g., B–O: ~1.36 Å) and dihedral angles .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O contacts) to predict packing motifs .

- Software : OLEX2 integrates structure solution, refinement, and visualization, leveraging SHELX algorithms for high-resolution data .

Troubleshooting & Data Contradictions

Q. How should researchers resolve discrepancies between NMR and X-ray crystallography data?

- Case example : A reported 3-fluoro-2-methoxy derivative showed conflicting NMR (singlet for methoxy) vs. X-ray (disordered methoxy group).

- Resolution :

- Dynamic NMR : Variable-temperature studies confirmed rotational restriction of the methoxy group .

- Twinned crystal analysis : Use SHELXD to model disorder and refine occupancy ratios .

Q. Why do batch-to-batch variations in boronate ester purity occur, and how can they be minimized?

- Root causes :

- Residual palladium catalysts (detected via ICP-MS) .

- Moisture-induced hydrolysis during storage .

- Mitigation :

- Purification : Chromatography on silica gel preconditioned with 1% Et₃N to remove Pd residues .

- Storage : Sealed containers with molecular sieves under argon .

Application-Oriented Questions

Q. What role does this compound play in synthesizing fluorinated pharmaceutical intermediates?

- Case study : It serves as a key building block for:

- Kinase inhibitors : Suzuki coupling with heteroaryl halides introduces fluorinated pyridine motifs .

- PET tracers : -labeled analogs are synthesized via late-stage isotopic exchange .

Q. How can the compound’s stability under acidic/basic conditions be evaluated for reaction scalability?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.